Allyl Lactate: A Comprehensive Technical Guide
Allyl Lactate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl lactate (2-hydroxypropanoic acid, 2-propen-1-yl ester) is an organic compound with the chemical formula C₆H₁₀O₃. It is the ester of lactic acid and allyl alcohol. This versatile molecule is a colorless liquid at room temperature and possesses a unique combination of a reactive allyl group and a chiral lactate moiety, making it a valuable building block in organic synthesis and polymer chemistry. Its bifunctionality allows for a wide range of chemical transformations, including ester hydrolysis, transesterification, and polymerization of the allyl group. This technical guide provides an in-depth overview of the core chemical and physical properties of allyl lactate, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of allyl lactate is presented below. These properties are crucial for its handling, application in chemical reactions, and for the development of new materials.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Clear, colorless, mobile liquid | [2] |
| CAS Number | 5343-52-2 | [1] |
Physical Properties
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 175-176 °C | at 740 mmHg | [2] |
| 79 °C | at 25 mmHg | [2] | |
| 60 °C | at 8 mmHg | [2] | |
| 56-60 °C | at 8 mmHg | [2] | |
| Melting Point | Not available (liquid at room temperature) | - | |
| Density (d₄²⁰) | 1.0452 g/cm³ | at 20 °C | [2] |
| Refractive Index (n_D²⁰) | 1.4369 | at 20 °C | [2] |
| Solubility | Miscible with water, alcohol, and ether. | - | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of allyl lactate. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as key fragments in mass spectrometry.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |
| ~5.9 | m | 1H | -CH=CH₂ | |
| ~5.3 | m | 2H | -CH=CH₂ | |
| ~4.6 | m | 2H | -O-CH₂-CH= | |
| ~4.3 | q | 1H | CH₃-CH(OH)- | ~6.9 |
| ~1.4 | d | 3H | CH₃-CH(OH)- | ~6.9 |
Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | C=O (ester) |
| ~132 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~68 | CH₃-CH(OH)- |
| ~65 | -O-CH₂- |
| ~20 | CH₃- |
Note: Predicted values based on typical chemical shifts for similar functional groups.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H stretch (hydroxyl) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2980, 2940 | Medium | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1200, 1130 | Strong | C-O stretch (ester and alcohol) |
MS (Mass Spectrometry)
| m/z | Relative Intensity | Possible Fragment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 89 | Moderate | [M - C₃H₅]⁺ |
| 73 | High | [CH₃CH(OH)CO]⁺ |
| 45 | High | [COOH]⁺ or [C₂H₅O]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
Synthesis of Allyl Lactate via Fischer Esterification
This protocol is adapted from a well-established procedure for the synthesis of alkyl lactates.[2]
Materials:
-
85% Lactic acid
-
Allyl alcohol
-
Benzene (or a suitable azeotroping agent like toluene)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium acetate (for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Vigreux column
-
Dean-Stark trap
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a Vigreux column topped with a Dean-Stark trap and a reflux condenser, add 85% lactic acid, benzene, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene. Continue refluxing until water is no longer collected.
-
Cool the reaction mixture and add an excess of allyl alcohol (typically a 3:1 to 4:1 molar ratio of alcohol to lactic acid is used to drive the equilibrium towards the product).[2]
-
Resume refluxing and continue to remove water via the Dean-Stark trap until the reaction is complete (no more water is collected).
-
Cool the mixture to room temperature and neutralize the sulfuric acid catalyst by adding anhydrous sodium acetate. Stir for 30 minutes.
-
Remove the benzene and excess allyl alcohol by distillation.
-
Purify the crude allyl lactate by vacuum distillation.[2] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 56-60 °C at 8 mmHg).[2]
Figure 1. Experimental workflow for the synthesis of allyl lactate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like allyl lactate, providing both separation and identification.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Sample Preparation: Dilute the allyl lactate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 100 ppm).
Chemical Reactivity
The chemical reactivity of allyl lactate is dominated by the chemistry of its two functional groups: the ester and the allyl group.
Fischer-Speier Esterification Mechanism
The synthesis of allyl lactate from lactic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction is reversible. The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.
Figure 2. Mechanism of Fischer-Speier esterification for allyl lactate synthesis.
Hydrolysis
As an ester, allyl lactate can undergo hydrolysis to yield lactic acid and allyl alcohol. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base. The rate of hydrolysis is dependent on factors such as temperature, pH, and the concentration of water. Spontaneous hydrolysis in aqueous solutions can occur, with the generated lactic acid autocatalyzing the reaction.
Polymerization
The allyl group of allyl lactate can participate in polymerization reactions. Free-radical polymerization is a common method used to polymerize allyl monomers. However, allyl compounds often exhibit degradative chain transfer, which can lead to the formation of low molecular weight polymers or oligomers.[4][5] This occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule, creating a stable, less reactive allyl radical that is less likely to initiate a new polymer chain.
Initiators: Common free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can be used to initiate the polymerization of allyl lactate.
Conditions: The polymerization is typically carried out in bulk or in solution at elevated temperatures to facilitate the decomposition of the initiator.
Conclusion
Allyl lactate is a valuable bifunctional molecule with a rich chemistry. Its physical and chemical properties, along with its reactivity, make it a useful intermediate in the synthesis of a variety of organic compounds and polymers. This technical guide has provided a comprehensive overview of its key characteristics and relevant experimental procedures to aid researchers and scientists in its application and further exploration. The provided data and protocols serve as a foundational resource for the use of allyl lactate in drug development and materials science.
